molecular formula C6H4BrN3S B1331836 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione CAS No. 93752-20-6

6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione

Cat. No.: B1331836
CAS No.: 93752-20-6
M. Wt: 230.09 g/mol
InChI Key: AOLQXGYCKFKIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione is a heterocyclic compound that features a bromine atom at the 6th position and a thione group at the 2nd position of the imidazo[4,5-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromopyridine-2,3-diamine with carbon disulfide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at room temperature for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thione group can yield the corresponding thiol or thioether derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: The presence of the thione group in 6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione imparts unique chemical reactivity, particularly in redox reactions, which distinguishes it from its analogs. Additionally, the bromine atom at the 6th position enhances its potential for further functionalization through substitution reactions.

Properties

IUPAC Name

6-bromo-1,3-dihydroimidazo[4,5-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLQXGYCKFKIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=S)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358729
Record name 6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671429
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

93752-20-6
Record name 6-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3H-imidazo[4,5-b]pyridine-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.